molecular formula C9H16N2O3 B1405166 Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate CAS No. 309715-07-9

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate

Cat. No.: B1405166
CAS No.: 309715-07-9
M. Wt: 200.23 g/mol
InChI Key: XQCRHEUVOSVKAA-UHFFFAOYSA-N
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Description

It is commonly used in medical procedures to numb the area being treated and to treat irregular heartbeats. This compound is known for its effectiveness in providing temporary relief from pain and discomfort during various medical and dental procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate typically involves the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the final product suitable for medical use.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: The compound is used in studies involving nerve conduction and pain management.

    Medicine: As a local anesthetic, it is extensively used in medical procedures to provide pain relief. It is also used in the treatment of cardiac arrhythmias.

    Industry: The compound is used in the formulation of topical anesthetics and other pharmaceutical products.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and transmission of nerve impulses, leading to a numbing effect. This action is particularly useful in providing local anesthesia during medical procedures.

Comparison with Similar Compounds

Similar Compounds

    Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

    Bupivacaine: A longer-acting local anesthetic used in epidural anesthesia.

    Mepivacaine: Similar to Lidocaine but with a slightly different pharmacokinetic profile.

Uniqueness

Ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate is unique due to its rapid onset of action and intermediate duration of effect, making it suitable for a wide range of medical applications. Its chemical structure allows for effective penetration of nerve tissues, providing efficient pain relief.

Properties

IUPAC Name

ethyl 2-acetamido-3-(dimethylamino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCRHEUVOSVKAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CN(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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